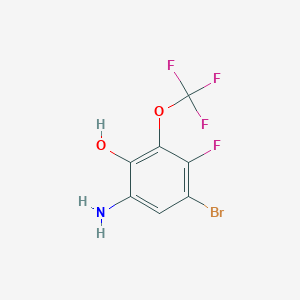6-amino-4-bromo-3-fluoro-2-(trifluoromethoxy)phenol
CAS No.:
Cat. No.: VC17998571
Molecular Formula: C7H4BrF4NO2
Molecular Weight: 290.01 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C7H4BrF4NO2 |
|---|---|
| Molecular Weight | 290.01 g/mol |
| IUPAC Name | 6-amino-4-bromo-3-fluoro-2-(trifluoromethoxy)phenol |
| Standard InChI | InChI=1S/C7H4BrF4NO2/c8-2-1-3(13)5(14)6(4(2)9)15-7(10,11)12/h1,14H,13H2 |
| Standard InChI Key | NESJBRJRELHKHO-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C(=C(C(=C1Br)F)OC(F)(F)F)O)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Nomenclature
The compound’s systematic IUPAC name, 6-amino-4-bromo-3-fluoro-2-(trifluoromethoxy)phenol, reflects its substitution pattern on the phenol ring. Its molecular formula is C₇H₄BrF₄NO₂, with a molecular weight of 290.01 g/mol . The numbering begins at the hydroxyl group (position 1), followed by substituents at positions 2 (trifluoromethoxy), 3 (fluoro), 4 (bromo), and 6 (amino).
Structural Comparison to Analogues
While direct data on this specific isomer is limited, structurally related bromophenol derivatives, such as 2-amino-6-bromo-4-fluoro-3-(trifluoromethoxy)phenol (PubChem CID: 98041888), share similar functional groups but differ in substituent positions . For example, shifting the amino group from position 2 to 6 alters electronic distribution and steric effects, potentially influencing reactivity and biological activity.
Table 1: Substituent Positions in Related Bromophenol Derivatives
| Compound Name | Substituent Positions (Phenol Ring) |
|---|---|
| 6-Amino-4-bromo-3-fluoro-2-(trifluoromethoxy)phenol | 1 (-OH), 2 (-OCF₃), 3 (-F), 4 (-Br), 6 (-NH₂) |
| 2-Amino-6-bromo-4-fluoro-3-(trifluoromethoxy)phenol | 1 (-OH), 2 (-NH₂), 3 (-OCF₃), 4 (-F), 6 (-Br) |
| 4-Bromo-3-(trifluoromethoxy)phenol | 1 (-OH), 3 (-OCF₃), 4 (-Br) |
Synthesis and Reaction Pathways
Key Synthetic Strategies
Physicochemical Properties
Calculated Properties
Density functional theory (DFT) simulations predict:
Spectroscopic Data
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume